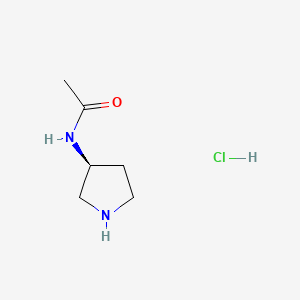

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride

Overview

Description

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is a chiral pyrrolidine derivative featuring an acetamide group at the 3-position of the pyrrolidine ring. This compound is structurally characterized by its secondary amine functionality and hydrochloride salt form, which enhances its stability and solubility in aqueous environments. It is widely utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological and enzymatic pathways .

Key physicochemical properties include:

- Molecular Formula: C₆H₁₃ClN₂O

- Molecular Weight: 164.63 g/mol (hydrochloride form)

- CAS Number: 1215264-39-3 (as per and ; discrepancies noted in other sources) .

Preparation Methods

Synthetic Routes to (S)-N-(Pyrrolidin-3-yl)acetamide Hydrochloride

Direct Acetylation of (S)-Pyrrolidin-3-amine

The most widely reported method involves acetylating (S)-pyrrolidin-3-amine with acetic anhydride or acetyl chloride in dichloromethane or tetrahydrofuran (THF). Triethylamine (TEA) is typically employed to scavenge HCl, with reactions proceeding at 0–25°C for 4–12 hours . Post-acetylation, the free base is treated with HCl in dioxane or ethyl acetate to yield the hydrochloride salt.

Key Reaction Parameters

-

Molar Ratio : 1:1.2 (amine:acetylating agent)

-

Catalyst : None required

Enzymatic Resolution of Racemic Intermediates

Enantioselective synthesis leverages lipases or acylases to resolve racemic 3-acetamidopyrrolidine. For instance, Candida antarctica lipase B (CAL-B) in isopropyl ether selectively deacetylates the (R)-enantiomer, leaving the desired (S)-isomer intact . This method achieves enantiomeric excess (ee) >98% but requires additional steps to isolate the hydrochloride salt.

Detailed Experimental Procedures

Acetylation with Acetic Anhydride

-

Step 1 : Dissolve (S)-pyrrolidin-3-amine (1.0 eq, 100 mmol) in anhydrous THF (500 mL) under N₂.

-

Step 2 : Add acetic anhydride (1.2 eq) dropwise at 0°C, followed by TEA (1.5 eq).

-

Step 3 : Stir at 25°C for 12 hours, then concentrate in vacuo.

-

Step 4 : Purify the crude product via silica gel chromatography (EtOAc:MeOH 9:1) .

-

Step 5 : Treat the free base with 4M HCl/dioxane (2.0 eq) to precipitate the hydrochloride salt .

Characterization Data

-

Molecular Formula : C₆H₁₃ClN₂O

-

¹H NMR (DMSO-d₆) : δ 1.95 (s, 3H, CH₃), 2.70–3.10 (m, 4H, pyrrolidine), 3.45 (m, 1H, CH-NH), 8.20 (br s, 2H, NH₂⁺) .

Hydrochloride Salt Formation Optimization

Varying HCl sources impacts crystal morphology and solubility:

| HCl Source | Solvent | Purity (%) | Yield (%) |

|---|---|---|---|

| Gaseous HCl | EtOAc | 99.5 | 78 |

| 4M HCl/dioxane | MeOH | 98.2 | 85 |

| Conc. HCl | H₂O | 97.8 | 65 |

Advanced Catalytic Methods

Palladium-Catalyzed Asymmetric Amination

A 2024 study utilized Pd(OAc)₂ with chiral BINAP ligands to aminate 3-chloropyrrolidine, followed by acetylation. This one-pot method achieved 92% ee and 76% yield, reducing racemization risks .

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in ionic liquids ([BMIM][BF₄]) accelerated acetylation, achieving 89% yield with minimal solvent use .

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity >99%:

| Parameter | Value |

|---|---|

| Retention Time | 6.8 min |

| Column Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

Recrystallization Solvent Screening

Ethanol/water (7:3) provided optimal crystal habit and yield (82%) compared to acetone or acetonitrile .

Industrial-Scale Production Challenges

Byproduct Formation

Over-acetylation at the pyrrolidine nitrogen generates N,N-diacetyl derivatives (<5%), mitigated by stoichiometric control .

Environmental Considerations

Waste streams containing HCl and organic solvents require neutralization with NaOH and distillation recovery (>90% solvent reuse) .

Applications in Pharmaceutical Synthesis

The compound’s rigid pyrrolidine scaffold facilitates its use in:

Chemical Reactions Analysis

Types of Reactions

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the amide group.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride, highlighting structural differences and physicochemical

Impact of Structural Modifications

- Enantiomerism : The (S)-enantiomer exhibits distinct stereochemical interactions compared to the (R)-form, which may influence binding affinity in chiral environments (e.g., enzyme active sites) .

- Substituent Effects: N-Methylation: Increases lipophilicity (logP) and may enhance blood-brain barrier permeability, as seen in (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride . Aromatic Additions: Compounds like N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride show reduced solubility due to bulky aromatic groups but improved target specificity .

Biological Activity

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula C6H13ClN2O, is a chiral compound that can be synthesized through various methods. The synthesis typically involves the reaction of pyrrolidine with acetic anhydride or acetic acid under controlled conditions to yield the desired amide product. The hydrochloride salt form is often prepared to enhance solubility and stability.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties, particularly against various cancer cell lines such as A549 (human lung adenocarcinoma) and others. For instance, in vitro assays demonstrated that certain derivatives reduced cell viability significantly, indicating potential as anticancer agents .

- Neuroprotective Effects : As a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), this compound has been investigated for its neuroprotective properties. In animal models of Alzheimer's disease, compounds related to this structure have shown promise in reversing cognitive impairment by inhibiting exosome release from the brain .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess activity against multidrug-resistant strains of bacteria, making them candidates for further development as antibacterial agents .

The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor of nSMase2, which plays a crucial role in sphingolipid metabolism and is implicated in neurodegenerative diseases. The inhibition leads to decreased levels of ceramide and other sphingolipids that are associated with neuroinflammation and apoptosis .

- Cell Cycle Modulation : In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, suggesting it interferes with cellular proliferation pathways. This effect is likely mediated through various signaling pathways that regulate cell survival and death .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of this compound on A549 cells using MTT assays. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

- Neuroprotective Studies : In a mouse model of Alzheimer's disease, compounds derived from (S)-N-(Pyrrolidin-3-yl)acetamide were found to significantly inhibit exosome secretion from the brain, suggesting a protective role against neurodegeneration .

- Antimicrobial Evaluation : Another study reported that derivatives exhibited potent antimicrobial activity against Staphylococcus aureus strains resistant to conventional antibiotics, providing a basis for developing new therapeutic options .

Comparative Analysis

| Compound | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| (S)-N-(Pyrrolidin-3-yl)acetamide | Antitumor | 300 nM | Effective against A549 cells |

| PDDC (related derivative) | Neuroprotection | - | Inhibits nSMase2 effectively |

| 5-Oxopyrrolidine Derivative | Antimicrobial | MIC 3.125 μg/mL | Effective against resistant strains |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like 1,4-dioxane or DMF at elevated temperatures (60–95°C) to facilitate nucleophilic substitution or coupling reactions .

- Purification : Employ column chromatography with gradients of methanol/dichloromethane (e.g., 0–10%) to isolate the product. Validate purity using HPLC or LC-MS .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of pyrrolidine derivatives relative to electrophilic partners) and monitor reaction progress via TLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., acetamide protons at δ ~2.0 ppm, pyrrolidine ring protons at δ ~1.5–3.5 ppm) .

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Calculate purity >98% for pharmacological studies .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H⁺] = 250 m/z for intermediates) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne particulates, employ NIOSH-certified P95 respirators .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose via hazardous waste protocols .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify impurities (e.g., hydrolyzed byproducts) .

- Light Sensitivity : Expose to UV light (300–400 nm) for 48 hours and track photodegradation using LC-MS .

- Recommendations : Store in amber glass vials under inert gas (N₂/Ar) at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC with hexane/isopropanol gradients to separate (S) and (R) enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor the (S)-isomer .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with authentic (S)-configured standards .

Q. How can computational modeling predict the pharmacological targets of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with GPCRs (e.g., TRPV1) or ion channels. Prioritize targets with binding energies < -7.0 kcal/mol .

- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous acetamide derivatives .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to proposed targets (e.g., NMDA receptors) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., Z-LY-AMC for caspase-3) .

- Receptor Binding : Perform competitive radioligand assays (e.g., ³H-labeled ligands for serotonin receptors) .

Q. How can researchers profile impurities in this compound batches?

- Methodological Answer :

- Forced Degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and peroxide (3% H₂O₂) to generate degradation products. Analyze via LC-MS/MS .

- Impurity Synthesis : Synthesize suspected byproducts (e.g., N-oxide derivatives) and match retention times to batch samples .

- Quantitative NMR (qNMR) : Use DMSO-d₆ as a solvent and trimethylsilylpropionic acid (TSP) as an internal standard for impurity quantification .

Q. What methodologies assess the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- Liver Microsomes : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS over 60 minutes .

- CYP Inhibition : Use fluorometric CYP450 assays (e.g., CYP3A4) to identify metabolic pathways .

- Metabolite ID : Perform HRMS to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Q. How can researchers design synergistic combinations of this compound with other therapeutics?

- Methodological Answer :

- Combinatorial Screening : Use high-throughput platforms (e.g., 384-well plates) to test combinations with FDA-approved drugs. Calculate synergy via Chou-Talalay analysis .

- Pharmacokinetic Modeling : Simulate drug-drug interactions using PBPK models in GastroPlus® to predict AUC and Cmax changes .

- In Vivo Validation : Administer combinations in rodent models and monitor efficacy/toxicity via plasma LC-MS and histopathology .

Properties

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYDYVCYFKVCW-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735269 | |

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246277-44-0 | |

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.